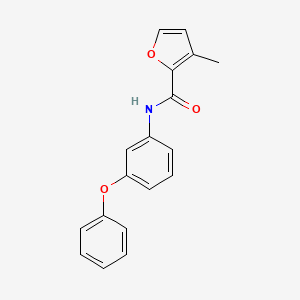
3-methyl-N-(3-phenoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-phenoxyphenyl)-2-furamide, also known as MPF, is a synthetic compound that belongs to the furan class of organic compounds. MPF is a white crystalline solid that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
3-methyl-N-(3-phenoxyphenyl)-2-furamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. By blocking the activity of the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide can reduce the perception of pain and modulate thermoregulation. Additionally, 3-methyl-N-(3-phenoxyphenyl)-2-furamide may exert its anxiolytic and antidepressant-like effects by modulating the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to modulate the activity of other ion channels, including the potassium channel KCNQ2/3 and the calcium channel Cav3.2. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to increase the levels of the neurotransmitters serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-(3-phenoxyphenyl)-2-furamide as a research tool is its high potency and selectivity for the TRPV1 receptor. This makes it a valuable tool for studying the role of the TRPV1 receptor in pain perception and thermoregulation. However, one limitation of 3-methyl-N-(3-phenoxyphenyl)-2-furamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-methyl-N-(3-phenoxyphenyl)-2-furamide. One area of interest is the development of more potent and selective TRPV1 antagonists that may have greater therapeutic potential for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms underlying 3-methyl-N-(3-phenoxyphenyl)-2-furamide's anxiolytic and antidepressant-like effects, and to explore its potential as a therapeutic agent for these conditions. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-methyl-N-(3-phenoxyphenyl)-2-furamide, which may help to optimize its use as a research tool.
Synthesemethoden
3-methyl-N-(3-phenoxyphenyl)-2-furamide can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 3-phenoxyphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst to form a key intermediate. This intermediate is then subjected to a series of reactions to yield 3-methyl-N-(3-phenoxyphenyl)-2-furamide as the final product.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and thermoregulation. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKYXWGVPAVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)